(Z)-1,4-dibromobut-2-ene

Übersicht

Beschreibung

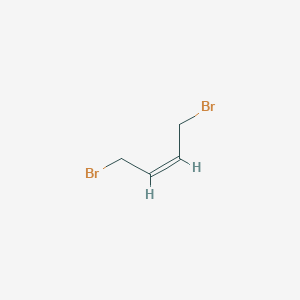

(Z)-1,4-dibromobut-2-ene is an organic compound with the molecular formula C₄H₆Br₂ It is a derivative of butene, where two bromine atoms are attached to the first and fourth carbon atoms of the butene chain, and the double bond is in the Z-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Z)-1,4-dibromobut-2-ene can be synthesized through several methods. One common approach involves the bromination of butadiene. The reaction typically proceeds as follows:

Bromination of Butadiene: Butadiene is reacted with bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at low temperatures to control the addition and ensure the formation of the Z-isomer.

Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: A continuous flow reactor is used to brominate butadiene with bromine. The reaction conditions are optimized for high yield and selectivity towards the Z-isomer.

Separation and Purification: The product mixture is separated using distillation columns, and the desired compound is purified through fractional distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1,4-dibromobut-2-ene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂⁻).

Elimination Reactions: The compound can undergo elimination reactions to form butadiene or other alkenes.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.

Addition Reactions: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) are used in inert solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

Major Products Formed

Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

Elimination Reactions: Products include butadiene or other alkenes.

Addition Reactions: Products include dibromoalkanes or haloalkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Z)-1,4-dibromobut-2-ene serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse products through nucleophilic substitution and elimination reactions.

Key Reactions :

- Nucleophilic Substitution : Replacement of bromine with nucleophiles like hydroxides or amines.

- Elimination Reactions : Producing butadiene or other alkenes.

- Addition Reactions : Reacting with halogens or hydrogen halides to form dibromoalkanes.

Polymer Chemistry

This compound is utilized in creating polymers and copolymers with tailored properties. For example, it can be used to synthesize polytetrahydrofuran derivatives through thiol-ene reactions.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polytetrahydrofuran | Flexible, durable | Coatings, adhesives |

| Copolymers | Enhanced thermal stability | Automotive parts |

Material Science

In material science, this compound contributes to developing new materials with unique electronic or optical properties. Its incorporation into polymer matrices can lead to advanced materials for sensors and electronic devices.

Biological Studies

Research has shown that this compound can be used in biological studies related to enzyme inhibition and protein modification. Its ability to react with biological molecules makes it a valuable tool in biochemical research.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing a novel antihypertensive drug. The compound's reactivity facilitated the formation of key intermediates that were critical for the drug's efficacy.

Case Study 2: Development of Biodegradable Polymers

Research on biodegradable polymers highlighted the role of this compound in synthesizing polyesters that degrade under environmental conditions. This application has significant implications for reducing plastic waste.

Wirkmechanismus

The mechanism of action of (Z)-1,4-dibromobut-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-1,4-dibromobut-2-ene: The E-isomer of 1,4-dibromobut-2-ene, where the bromine atoms are on opposite sides of the double bond.

1,4-dichlorobut-2-ene: A similar compound where the bromine atoms are replaced by chlorine atoms.

1,4-diiodobut-2-ene: A similar compound where the bromine atoms are replaced by iodine atoms.

Uniqueness

(Z)-1,4-dibromobut-2-ene is unique due to its Z-configuration, which affects its reactivity and the types of products formed in chemical reactions. The presence of bromine atoms also influences its physical and chemical properties compared to similar compounds with different halogens.

Biologische Aktivität

(Z)-1,4-Dibromobut-2-ene, also known as trans-1,4-dibromo-2-butene, is a compound with significant biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula: C₄H₆Br₂

- Molecular Weight: 213.90 g/mol

- CAS Number: 821-06-7

- Structure: The compound features a double bond between the second and third carbon atoms with bromine substituents on the first and fourth carbons.

Synthesis

This compound can be synthesized through various methods, including:

- Electrochemical Methods: Recent studies have shown that electrochemical carboxylation of alkenes can yield dibrominated products. For instance, the electrochemical double carboxylation of 1,3-butadiene generates this compound as an intermediate product .

- Conventional Organic Synthesis: The synthesis often involves bromination reactions of butenes under controlled conditions to ensure the desired stereochemistry is achieved.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that its lipophilic character significantly contributes to its antimicrobial effects. The presence of hydrophobic moieties enhances its ability to penetrate bacterial membranes, leading to increased toxicity .

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested: MDA-MB-231 (breast cancer) and MCF-7 cells.

- Mechanism: The compound appears to inhibit key signaling pathways involved in cell survival, such as c-Met and PARP-1 pathways. This inhibition leads to increased apoptosis rates in treated cells .

Study 1: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and tested for antimicrobial efficacy. The results showed that compounds with higher lipophilicity exhibited stronger antimicrobial properties against Gram-positive bacteria. The log P values correlated with the observed biological activity, reinforcing the importance of hydrophobic interactions in microbial inhibition.

Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, this compound was tested on breast cancer cell lines:

- Concentration Range: Cells were treated with varying concentrations (0.1 μmol/L to 10 μmol/L).

- Results: Significant reductions in cell viability were observed at higher concentrations, confirming the compound's potential as an anticancer agent through apoptosis induction .

Data Tables

Table 1: Biological Activity of this compound

| Activity Type | Test Organism/Cell Line | Concentration (μmol/L) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies | Inhibition of growth |

| Cytotoxicity | MDA-MB-231 | 0.1 - 10 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 0.1 - 10 | Induction of apoptosis |

Eigenschaften

IUPAC Name |

(Z)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-12-5 | |

| Record name | 2-Butene,4-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.